molecular formula C9H5F3N4O B2843809 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine CAS No. 438249-86-6

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2843809
CAS No.: 438249-86-6
M. Wt: 242.161
InChI Key: VNJYQRKONYKZKV-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group at the 4-position, a pyrazinyl group at the 2-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrazine with 4-hydroxy-6-(trifluoromethyl)pyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrazinyl group can be reduced to a piperazinyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-Oxo-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine.

    Reduction: 4-Hydroxy-2-(piperazin-2-yl)-6-(trifluoromethyl)pyrimidine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyrazinyl group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine: Similar structure but with a pyridinyl group instead of a pyrazinyl group.

    4-Hydroxy-2-(pyrazin-2-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

4-Hydroxy-2-(pyrazin-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the presence of both the pyrazinyl and trifluoromethyl groups, which confer distinct electronic and steric properties

Properties

IUPAC Name

2-pyrazin-2-yl-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N4O/c10-9(11,12)6-3-7(17)16-8(15-6)5-4-13-1-2-14-5/h1-4H,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJYQRKONYKZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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